molecular formula C20H26O6 B1669935 Deacetyleupaserrin CAS No. 38456-39-2

Deacetyleupaserrin

Cat. No. B1669935
CAS RN: 38456-39-2
M. Wt: 362.4 g/mol
InChI Key: JZJVLLYTTWUPBF-UYZINSJESA-N
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Description

Deacetyleupaserrin is a compound with the molecular formula C20H26O6 . It is an antileukemic sesquiterpene lactone that is isolated from Eupatorium semiserratum .


Molecular Structure Analysis

The molecular structure of Deacetyleupaserrin is quite complex. It has a molecular weight of 362.4 g/mol . The IUPAC name for Deacetyleupaserrin is [(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate .


Physical And Chemical Properties Analysis

Deacetyleupaserrin has several computed properties. It has a molecular weight of 362.4 g/mol, an XLogP3-AA of 1.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, a rotatable bond count of 4, an exact mass of 362.17293854 g/mol, a monoisotopic mass of 362.17293854 g/mol, a topological polar surface area of 93.1 Ų, a heavy atom count of 26, and a complexity of 684 .

Scientific Research Applications

Histone Deacetylases and Their Inhibitors in Cancer Therapy Histone deacetylase inhibitors (HDACi) represent a novel class of anticancer agents approved by the Food and Drug Administration. While promising, HDACi have shown limited success in treating solid tumors and resistance to these inhibitors is often observed. Combination therapy with HDACi and standard chemotherapeutic drugs has demonstrated enhanced anticancer effects, highlighting the potential of HDACi in cancer treatment (Suraweera, O'Byrne, & Richard, 2018)[https://consensus.app/papers/combination-therapy-with-histone-deacetylase-inhibitors-suraweera/662a94aa3ead5194a913b05f5299ca86/?utm_source=chatgpt].

HDAC Inhibitors as New Cancer Drugs HDAC inhibitors are potent inducers of growth arrest, differentiation, or apoptotic cell death in various transformed cells and have shown efficacy in tumor models with minimal toxicity. These inhibitors selectively alter the transcription of a small percentage of genes, offering a targeted approach to cancer therapy (Marks, Richon, Breslow, & Rifkind, 2001)[https://consensus.app/papers/histone-deacetylase-inhibitors-cancer-drugs-marks/11b4aeec69e057cb9cf88d36d2338966/?utm_source=chatgpt].

properties

IUPAC Name

[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-5-14(10-21)20(24)26-17-9-12(3)7-15(22)6-11(2)8-16-18(17)13(4)19(23)25-16/h5,7-8,15-18,21-22H,4,6,9-10H2,1-3H3/b11-8-,12-7-,14-5+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJVLLYTTWUPBF-NQIXEDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CO)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\CO)/C(=O)O[C@@H]1C/C(=C\[C@H](C/C(=C\[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-(hydroxymethyl)but-2-enoate

CAS RN

38456-39-2, 70209-85-7
Record name Deacetyleupaserrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038456392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-(hydroxymethyl)-, 2,3,3a,4,5,8,9,11a-octahydro-8-hydroxy-6,10-dimethyl-3-methylene-2-oxocyclodeca(b)furan-4-yl ester, (3aR-(3aR*,4R*(Z),6Z,8S*,10E,11aR*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070209857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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